molecular formula C14H13BrN2O4S B14921630 5-bromo-2-hydroxy-N'-[(4-methylphenyl)sulfonyl]benzohydrazide

5-bromo-2-hydroxy-N'-[(4-methylphenyl)sulfonyl]benzohydrazide

Cat. No.: B14921630
M. Wt: 385.23 g/mol
InChI Key: VVRAYDIIRFCIGF-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N’~1~-(5-BROMO-2-HYDROXYBENZOYL)-4-METHYL-1-BENZENESULFONOHYDRAZIDE is a complex organic compound with potential applications in various scientific fields. This compound is characterized by the presence of a bromine atom, a hydroxyl group, and a benzenesulfonohydrazide moiety, which contribute to its unique chemical properties and reactivity.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N’~1~-(5-BROMO-2-HYDROXYBENZOYL)-4-METHYL-1-BENZENESULFONOHYDRAZIDE typically involves multi-step organic reactions. One common method includes the bromination of 2-hydroxybenzoic acid, followed by the formation of a benzenesulfonohydrazide derivative. The reaction conditions often require the use of solvents such as ethanol or methanol and catalysts like sulfuric acid to facilitate the reactions.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using automated reactors and continuous flow processes to ensure high yield and purity. The use of advanced purification techniques such as recrystallization and chromatography is essential to obtain the desired product with minimal impurities.

Chemical Reactions Analysis

Types of Reactions

N’~1~-(5-BROMO-2-HYDROXYBENZOYL)-4-METHYL-1-BENZENESULFONOHYDRAZIDE undergoes various chemical reactions, including:

    Oxidation: The hydroxyl group can be oxidized to form corresponding ketones or aldehydes.

    Reduction: The bromine atom can be reduced to a hydrogen atom under specific conditions.

    Substitution: The bromine atom can be substituted with other functional groups such as amines or thiols.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and nucleophiles like ammonia or thiols. The reactions are typically carried out under controlled temperatures and pH to ensure selectivity and efficiency.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the hydroxyl group may yield benzoic acid derivatives, while substitution of the bromine atom can result in various substituted benzenesulfonohydrazides.

Scientific Research Applications

N’~1~-(5-BROMO-2-HYDROXYBENZOYL)-4-METHYL-1-BENZENESULFONOHYDRAZIDE has several applications in scientific research:

    Chemistry: Used as a reagent in organic synthesis and as a building block for more complex molecules.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored as a potential drug candidate for various therapeutic applications.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of N’~1~-(5-BROMO-2-HYDROXYBENZOYL)-4-METHYL-1-BENZENESULFONOHYDRAZIDE involves its interaction with specific molecular targets and pathways. The compound may inhibit certain enzymes or receptors, leading to its observed biological effects. Detailed studies are required to elucidate the exact molecular mechanisms and pathways involved.

Comparison with Similar Compounds

Similar Compounds

    5-Bromo-2-hydroxybenzoyl derivatives: Compounds with similar structures but different substituents on the benzene ring.

    Benzenesulfonohydrazide derivatives: Compounds with variations in the sulfonohydrazide moiety.

Uniqueness

N’~1~-(5-BROMO-2-HYDROXYBENZOYL)-4-METHYL-1-BENZENESULFONOHYDRAZIDE is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties

Properties

Molecular Formula

C14H13BrN2O4S

Molecular Weight

385.23 g/mol

IUPAC Name

5-bromo-2-hydroxy-N'-(4-methylphenyl)sulfonylbenzohydrazide

InChI

InChI=1S/C14H13BrN2O4S/c1-9-2-5-11(6-3-9)22(20,21)17-16-14(19)12-8-10(15)4-7-13(12)18/h2-8,17-18H,1H3,(H,16,19)

InChI Key

VVRAYDIIRFCIGF-UHFFFAOYSA-N

Canonical SMILES

CC1=CC=C(C=C1)S(=O)(=O)NNC(=O)C2=C(C=CC(=C2)Br)O

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.